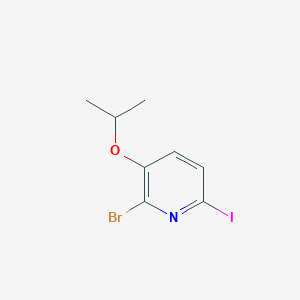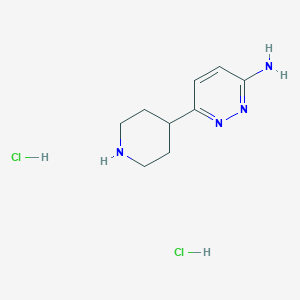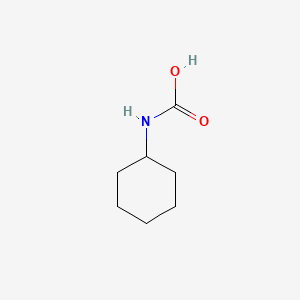![molecular formula C7H4BrClN2O B13984374 6-bromo-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13984374.png)
6-bromo-4-chloro-1H-benzo[d]imidazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-chloro-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-1,3-dihydro-2H-benzimidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-2-nitroaniline with bromine in the presence of a suitable catalyst to form the intermediate 6-bromo-4-chloro-2-nitroaniline. This intermediate is then reduced to 6-bromo-4-chloro-1,2-diaminobenzene, which undergoes cyclization with formic acid to yield the target compound.
Industrial Production Methods
Industrial production of 6-Bromo-4-chloro-1,3-dihydro-2H-benzimidazol-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
6-Bromo-4-chloro-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzimidazole ring.
科学研究应用
6-Bromo-4-chloro-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 6-Bromo-4-chloro-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-Chloro-1,3-dihydro-2H-benzimidazol-2-one: Lacks the bromine atom at the 6th position.
6-Bromo-1,3-dihydro-2H-benzimidazol-2-one: Lacks the chlorine atom at the 4th position.
1,3-Dihydro-2H-benzimidazol-2-one: Lacks both the bromine and chlorine atoms.
Uniqueness
6-Bromo-4-chloro-1,3-dihydro-2H-benzimidazol-2-one is unique due to the presence of both bromine and chlorine atoms on the benzimidazole ring. This dual substitution can enhance its biological activity and provide distinct chemical properties compared to its analogs. The specific positioning of these halogen atoms can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C7H4BrClN2O |
|---|---|
分子量 |
247.47 g/mol |
IUPAC 名称 |
6-bromo-4-chloro-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H4BrClN2O/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H2,10,11,12) |
InChI 键 |
NISGUTATZNSEOA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1NC(=O)N2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13984291.png)
![1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole](/img/structure/B13984299.png)






![Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]-](/img/structure/B13984347.png)


![5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B13984370.png)
![N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B13984377.png)

